molecular formula C14H14N2OS2 B2454020 1-[3-(3-Methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 710986-98-4

1-[3-(3-Methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2454020
CAS RN: 710986-98-4
M. Wt: 290.4
InChI Key: DJECBKBWPYQZRH-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

The synthesis of thiophene derivatives often involves various chemical reactions. For example, one compound, 1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one, was synthesized by condensation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one with potassium carbonate in the presence of acetone .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex. For example, the compound (3R)-3-(5-METHYLTHIOPHEN-2-YL)MORPHOLINE has a molecular formula of C9H13NOS and a molecular weight of 183.27 .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For example, 3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile is a solid with a molecular weight of 165.21 .

Scientific Research Applications

Synthesis and Chemical Applications

This compound is potentially involved in the synthesis of various heterocyclic compounds, as seen in the synthesis of pyrazole-based tetrahydropyrimidine derivatives. These compounds have been evaluated for their insecticidal activity, showing significant potential against certain pests (Halim et al., 2020).

Structural Characterization and Analysis

The structural characterization and analysis of similar pyrazoline compounds have been conducted, which provides insights into the molecular interactions and stability of such compounds. For example, a related pyrazoline compound underwent X-ray diffraction studies to understand its crystal packing and intermolecular interactions (Delgado et al., 2020).

Application in Light Emitting Polymers

Compounds with thiophene units, such as the one , have applications in the development of light-emitting polymers. These polymers can emit green and yellow light, indicating their potential use in polymeric light-emitting diodes (PLEDs) (Aydın & Kaya, 2012).

Chemical Reactions and Derivatives

The compound is also likely a precursor or intermediate in the synthesis of various organic molecules, such as thieno[2,3-b]-thiophene derivatives, which are synthesized for their potential applications in materials science and possibly pharmacological activities (Mabkhot et al., 2010).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target. For instance, some compounds with a thiophene ring have been found to have anticonvulsant and antinociceptive activity .

Safety and Hazards

The safety and hazards of thiophene derivatives can also vary. For instance, 3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile has been classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed .

properties

IUPAC Name

1-[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS2/c1-9-5-7-19-14(9)12-8-11(13-4-3-6-18-13)15-16(12)10(2)17/h3-7,12H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJECBKBWPYQZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CC(=NN2C(=O)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-Methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

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